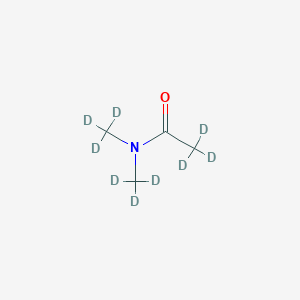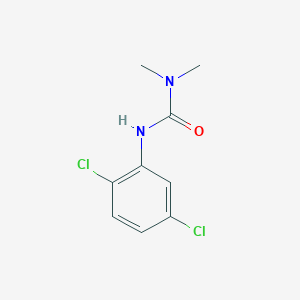![molecular formula C24H32N4O6 B108452 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 797013-83-3](/img/structure/B108452.png)
3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of pharmacology.
作用機序
The mechanism of action of 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves the inhibition of L-type calcium channels. This leads to a decrease in the influx of calcium ions into cells, which in turn leads to a decrease in muscle contractility and vasodilation. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate include a decrease in blood pressure, a decrease in heart rate, and a decrease in muscle contractility. The compound has also been shown to have neuroprotective effects, as it inhibits neuronal cell death in vitro.
実験室実験の利点と制限
One of the advantages of using 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate in lab experiments is its potent calcium channel blocking activity, which makes it a useful tool for studying the role of calcium channels in various physiological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for the study of 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. One area of research could be the development of more soluble analogs of the compound, which would make it easier to use in experimental setups. Another area of research could be the investigation of the compound's potential neuroprotective effects in vivo, as well as its potential applications in the treatment of cardiovascular diseases. Additionally, the compound could be studied for its potential applications in other areas of pharmacology, such as the treatment of pain or inflammation.
合成法
The synthesis of 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves the reaction of 3,5-dicarbethoxy-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of ethyl chloroformate. The reaction is carried out in anhydrous conditions and yields the desired compound in good yields.
科学的研究の応用
3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have potent calcium channel blocking activity, which makes it a potential candidate for the treatment of cardiovascular diseases. The compound has also been studied for its potential neuroprotective effects, as it has been shown to inhibit neuronal cell death in vitro.
特性
CAS番号 |
797013-83-3 |
|---|---|
製品名 |
3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
分子式 |
C24H32N4O6 |
分子量 |
472.5 g/mol |
IUPAC名 |
3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H32N4O6/c1-5-33-23(29)20-16(2)25-17(3)21(22(20)18-7-6-8-19(15-18)28(31)32)24(30)34-14-13-27-11-9-26(4)10-12-27/h6-8,15,22,25H,5,9-14H2,1-4H3 |
InChIキー |
TXNDFIQIRIYIEG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCN(CC3)C)C)C |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCN(CC3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)


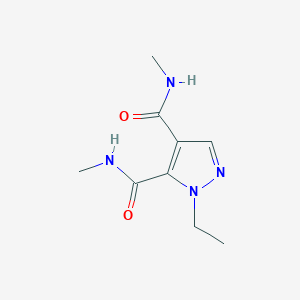
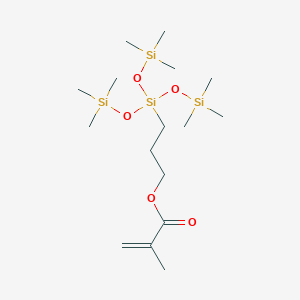
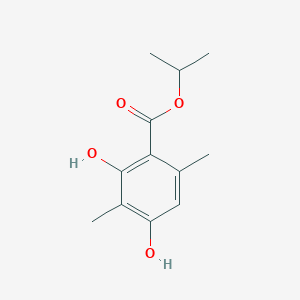
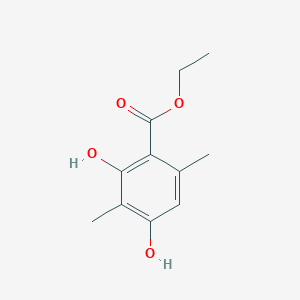
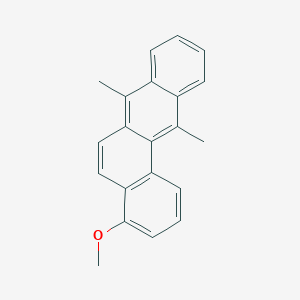
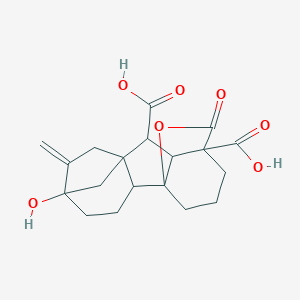
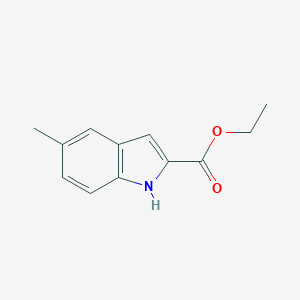
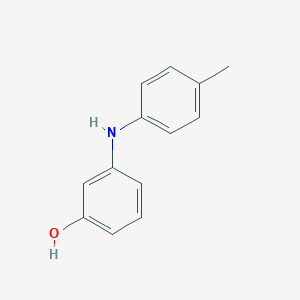
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)
